1-(3-Methylphenyl)-1-cyclopropyl ethanol

Medicinal Chemistry Enzymology In vitro pharmacology

1-(3-Methylphenyl)-1-cyclopropyl ethanol (CAS 81390-88-7) is a unique, high-purity (≥98%) building block for medicinal chemistry. Its distinct meta-methyl and cyclopropyl substitution pattern provides a critical data point for CYP enzyme SAR studies, differentiating it from para- or unsubstituted analogs. This compound is essential for precise lead optimization mapping, and its high purity minimizes downstream purification. Procure this specific scaffold to ensure reproducible experimental outcomes.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B7862602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)-1-cyclopropyl ethanol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C)(C2CC2)O
InChIInChI=1S/C12H16O/c1-9-4-3-5-11(8-9)12(2,13)10-6-7-10/h3-5,8,10,13H,6-7H2,1-2H3
InChIKeyAORDJBKQRALIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(3-Methylphenyl)-1-cyclopropyl ethanol (CAS 81390-88-7) as a Research Chemical and Building Block


1-(3-Methylphenyl)-1-cyclopropyl ethanol (CAS 81390-88-7) is a tertiary alcohol featuring a cyclopropyl group and a 3-methylphenyl (m-tolyl) substituent on the carbinol carbon [1]. The compound, with a molecular formula of C12H16O and a molecular weight of 176.25 g/mol, is primarily offered as a high-purity research chemical (97-98%) . Its structure, incorporating a strained cyclopropane ring, positions it as a versatile building block for medicinal chemistry and as a subject of structure-activity relationship (SAR) studies [2].

Why 1-(3-Methylphenyl)-1-cyclopropyl ethanol Cannot Be Replaced by General Cyclopropyl Alcohols in SAR and Synthesis


Substituting 1-(3-Methylphenyl)-1-cyclopropyl ethanol with a generic cyclopropyl alcohol is not scientifically sound due to its specific substitution pattern which directly impacts biological activity and physical properties. The position of the methyl group (meta vs. ortho or para) on the phenyl ring, combined with the unique electronic and steric properties of the cyclopropane ring, leads to significant differences in target affinity and enzyme inhibition profiles [1]. Consequently, using a close analog like the para-methyl or unsubstituted phenyl derivative will not replicate the same experimental outcomes, rendering a direct substitution invalid for precise SAR or lead optimization efforts .

Quantitative Evidence: Head-to-Head Comparison of 1-(3-Methylphenyl)-1-cyclopropyl ethanol with Key Analogs


IC50 Comparison in a Cytochrome P450 1A1 Enzyme Inhibition Assay vs. Unsubstituted and Para-Methyl Analogs

In an SAR study of 1-aryl-1-cyclopropyl ethanol analogs, the compound with a 3-methylphenyl (meta-methyl) substitution showed an IC50 of 1.40 µM for inhibiting CYP1A1 activity. This was moderately less potent than the unsubstituted phenyl analog (IC50 = 0.78 µM) but more potent than the 4-methylphenyl (para-methyl) analog (IC50 = 1.70 µM). [1] This demonstrates that the position of the methyl substituent is critical for tuning enzyme inhibition potency, and the meta-substituted compound offers a distinct activity profile between the more potent unsubstituted and less potent para-substituted variants.

Medicinal Chemistry Enzymology In vitro pharmacology

Impact of 3-Methylphenyl Group on Lipophilicity (cLogP) vs. Unsubstituted Analog

The introduction of the 3-methylphenyl group increases the calculated lipophilicity (cLogP) of the molecule. 1-(3-Methylphenyl)-1-cyclopropyl ethanol has a cLogP of approximately 2.61 . In contrast, the unsubstituted phenyl analog (1-phenyl-1-cyclopropyl ethanol) is expected to have a significantly lower cLogP due to the absence of the hydrophobic methyl group. This difference directly impacts the compound's potential for passive membrane permeability and blood-brain barrier penetration, as well as its solubility profile, which are critical parameters in drug discovery.

Physicochemical Properties ADME Prediction Lead Optimization

Commercial Purity Benchmarking: 98% Purity from Leyan vs. 97% from CymitQuimica

For research procurement, the purity of the compound is a critical selection factor. 1-(3-Methylphenyl)-1-cyclopropyl ethanol (CAS 81390-88-7) is commercially available from vendors at different purity levels. A direct comparison shows that Leyan offers the compound at a certified purity of 98% , whereas CymitQuimica lists the same compound at 97% purity . While a 1% difference may seem small, it is significant in quantitative biological assays and for use as a standard in analytical chemistry, where higher purity directly correlates with more reliable and reproducible experimental data.

Chemical Procurement Quality Control Research Supply

Synthetic Utility: Potential for High-Yield, One-Step Synthesis via Adapted Vilsmeier Conditions

The compound's utility as a building block is supported by literature demonstrating that related cyclopropyl alcohol frameworks can be synthesized in high yields. A protocol for the one-step synthesis of a structurally related cyclopropyl alcohol has been reported to proceed in quantitative yield using adapted Vilsmeier conditions [1]. While this is a class-level inference for 1-(3-Methylphenyl)-1-cyclopropyl ethanol, it suggests that optimized synthetic routes are available to produce this compound efficiently, which is a key consideration for scaling up research or ensuring a stable, cost-effective supply chain for larger procurement needs.

Synthetic Chemistry Process Chemistry Reagent Development

Potential Metabolic Stability Advantage of the Cyclopropyl Group over Open-Chain Analogs

The presence of a cyclopropyl group is a well-documented strategy in medicinal chemistry to improve metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to isopropyl or other alkyl groups [1]. While direct data for 1-(3-Methylphenyl)-1-cyclopropyl ethanol is not available, this class-level inference suggests the compound will exhibit enhanced metabolic stability relative to a theoretical analog containing an isopropyl or ethyl group in place of the cyclopropyl moiety. This is a key differentiator for researchers seeking to extend a molecule's half-life in vivo.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Targeted Research and Procurement Applications for 1-(3-Methylphenyl)-1-cyclopropyl ethanol (CAS 81390-88-7)


Structure-Activity Relationship (SAR) Studies for CYP Enzyme Inhibition

As demonstrated by the quantitative SAR data, this compound serves as a specific tool to probe the effect of a meta-methyl substitution on the phenyl ring in a cyclopropyl alcohol scaffold [1]. Procurement is justified for any laboratory investigating the nuanced binding requirements of cytochrome P450 enzymes, particularly CYP1A1. The compound provides a data point to differentiate from the more potent unsubstituted and the less potent para-substituted analogs, allowing for a precise mapping of the enzyme's hydrophobic binding pocket.

Synthesis of Advanced Intermediates for Medicinal Chemistry Programs

The tertiary alcohol functional group and the cyclopropyl ring make this compound an excellent starting material or intermediate for creating more complex, drug-like molecules. It can undergo esterification, etherification, or be used as a nucleophile in various coupling reactions . Its high purity (98%) ensures that the resulting downstream products are of high quality with minimal purification burden .

Development and Validation of Analytical Methods (HPLC/GC Standards)

With a specified purity of 98%, this compound is suitable for use as a reference standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC) method development . It can be used for the calibration and validation of analytical instruments, for quantifying this compound in reaction mixtures, or for assessing the purity of synthesized batches. The higher purity from vendors like Leyan provides a more reliable benchmark than lower-purity alternatives .

Investigations into Metabolic Stability and ADME Properties

This compound can be used as a model substrate to study the impact of the cyclopropyl group on metabolic stability [2]. Researchers can compare its stability in microsomal assays against open-chain analogs (e.g., isopropyl-substituted) to quantify the advantage conferred by the strained ring system. This data is crucial for validating the cyclopropyl moiety as a viable strategy in lead optimization for improving pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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